molecular formula C6H7ClN2 B041552 3-Chloro-2,5-dimethylpyrazine CAS No. 95-89-6

3-Chloro-2,5-dimethylpyrazine

Cat. No. B041552
CAS RN: 95-89-6
M. Wt: 142.58 g/mol
InChI Key: NNBALVIZMGWZHS-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dimethylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. It is characterized by a pyrazine ring substituted by chlorine and methyl groups at positions 3 and 2,5 respectively. This compound is of interest due to its diverse chemical properties and potential applications in various fields including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 3-Chloro-2,5-dimethylpyrazine derivatives can be achieved through various synthetic routes. A notable method involves the two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions, yielding derivatives in 23–41% yields. This process highlights the versatility of pyrazine derivatives in chemical synthesis and their potential functionalization for specific applications (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,5-dimethylpyrazine derivatives has been extensively studied. The X-ray crystal structure of one derivative shows that the phenyl rings are parallel and the pyrazine ring is inclined to their planes, indicating significant structural rigidity and potential for electron-transporting properties due to the specific orientation of substituents (Zhao et al., 2004).

Chemical Reactions and Properties

3-Chloro-2,5-dimethylpyrazine derivatives exhibit a range of chemical reactions and properties, including the ability to undergo reduction to radical anions under certain conditions. This reactivity is ascribed to the enhanced electron-transporting properties of the pyrazine system, making these compounds interesting for studies in organic electronics and photonics (Zhao et al., 2004).

Physical Properties Analysis

The physical properties of 3-Chloro-2,5-dimethylpyrazine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the pyrazine ring. These properties are crucial for determining the compound's suitability for various applications, including its role as a potential dopant in organic light-emitting diodes (OLEDs) due to its optical and electronic properties.

Chemical Properties Analysis

The chemical properties of 3-Chloro-2,5-dimethylpyrazine derivatives, including their electrochemical behavior and photophysical properties, have been characterized. These compounds exhibit significant photoluminescence and can undergo reversible reductions, highlighting their potential in the development of optoelectronic devices (Zhao et al., 2004).

Scientific Research Applications

  • Chemical Complexation : The complexation of 2,5-dimethylpyrazine with other chemical compounds leads to the formation of hydrogen-bonded chains, which has implications in chemical synthesis and analysis (Pawlukojć et al., 2011).

  • Biological Effects : 2,5-dimethylpyrazine has been observed to decrease uterus weight in female rats, suggesting a direct inhibitory action on the uterus (Yamada et al., 1992). It also affects reproductive success and pup mortality in mice (Jemioło & Novotny, 1993).

  • Optoelectronic Properties : This compound shows potential for use in light-emitting devices due to its low HOMO-LUMO gap and unique structural features, making it suitable for electronic applications (Zhao et al., 2004).

  • Pharmaceutical Applications : Novel pyrazolylpyridazine amines, which include derivatives of 2,5-dimethylpyrazine, show potential in inhibiting yeast α-glucosidase, a key enzyme in carbohydrate digestion (Chaudhry et al., 2017).

  • Synthesis of Substituted Pyrazines : Studies have demonstrated the synthesis of trisubstituted and tetrasubstituted pyrazines, which are important in the development of pheromones for biological studies (Sato & Matsuura, 1996).

  • Molecular Imprinting : The molecular imprinting technique using methyl pyrazines, such as 2,5-dimethylpyrazine, aids in the analysis and enrichment of flavor profiles in the food industry (Cruz et al., 1999).

  • Food and Flavor Industry : Synthesized derivatives of 2,5-dimethylpyrazine improve taste and aroma in applications like cigarette perfumery (Fu & Yang, 2004).

  • Green Chemistry : An environmentally friendly process has been developed to produce 2,5-dimethylpyrazine from glucose using genetically modified Escherichia coli, enhancing its production for food flavoring and drug manufacturing (Xu et al., 2020).

Safety And Hazards

This compound is classified as a combustible liquid . It has a flash point of 83 °C . Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound . It should be stored under inert gas .

properties

IUPAC Name

3-chloro-2,5-dimethylpyrazine
Source PubChem
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InChI

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBALVIZMGWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60241715
Record name 3-Chloro-2,5-dimethylpyrazine
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Molecular Weight

142.58 g/mol
Source PubChem
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Product Name

3-Chloro-2,5-dimethylpyrazine

CAS RN

95-89-6
Record name 3-Chloro-2,5-dimethylpyrazine
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Record name 3-Chloro-2,5-dimethylpyrazine
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Record name 3-Chloro-2,5-dimethylpyrazine
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Record name 3-chloro-2,5-dimethylpyrazine
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Record name 3-CHLORO-2,5-DIMETHYLPYRAZINE
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Synthesis routes and methods

Procedure details

The 2-hydroxy-3,6-dimethylpyrazine disclosed by Baxter et al can be reacted with phosphorus oxychloride by the method described in Preparation 13, Step B, to provide 2-chloro-3,6-dimethylpyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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